molecular formula C21H35KO4 B15191277 Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate CAS No. 68630-89-7

Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate

Cat. No.: B15191277
CAS No.: 68630-89-7
M. Wt: 390.6 g/mol
InChI Key: NHPWFESLAMBYTE-UHFFFAOYSA-M
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Description

Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate (CAS Registry Number 68630-89-7 ) is a potassium salt of a dicarboxylic acid with a defined cyclohexene backbone. It is supplied as a high-purity reagent for research and development purposes. This compound is scientifically recognized for its role as a surfactant and is particularly valued in the development of mild, sulfate-free cosmetic cleansers . Its structure features a mixed stereochemistry configuration and a molecular formula of C21H35KO4, with a molecular weight of 390.60 g/mol . The amphiphilic nature of this compound, conferred by its hydrophobic hexyl chain and hydrophilic carboxylate groups, underpins its primary mechanism of action as a cleansing agent . It functions by reducing surface tension, which allows it to effectively emulsify and remove oils, dirt, and other impurities from surfaces . Researchers are exploring its applications in organic synthesis as a reagent or intermediate for preparing more complex molecules, leveraging its unique cyclohexene core and functional groups for further chemical modifications . In biochemical and industrial research, its potential uses extend to polymer science, coordination chemistry, and the formulation of specialized detergents . Its plant-derived origin also makes it a compound of interest for developing sustainable and bio-based chemical products . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

68630-89-7

Molecular Formula

C21H35KO4

Molecular Weight

390.6 g/mol

IUPAC Name

potassium;8-(6-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate

InChI

InChI=1S/C21H36O4.K/c1-2-3-4-8-11-17-14-15-18(19(16-17)21(24)25)12-9-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1

InChI Key

NHPWFESLAMBYTE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1CC(C(C=C1)CCCCCCCC(=O)[O-])C(=O)O.[K+]

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Followed by Functionalization

The cyclohexene ring is constructed via a Diels-Alder reaction between a conjugated diene (e.g., 1,3-butadiene) and a dienophile containing the hexyl and carboxylate precursors. For example:

  • Dienophile Synthesis : 4-Hexyl-2-octenoic acid is prepared by alkylation of 2-octenoic acid with hexyl bromide under basic conditions.
  • Cycloaddition : Reacting the dienophile with 1,3-butadiene at 120–150°C in toluene yields 4-hexylcyclohex-2-ene-1-octenoic acid.
  • Oxidation : The alkene moiety in the side chain is oxidized to a carboxyl group using KMnO₄ or RuO₄, forming the dicarboxylic acid.

Key Data :

Step Conditions Yield
Alkylation K₂CO₃, DMF, 80°C 72%
Diels-Alder Toluene, 140°C, 12h 68%
Oxidation KMnO₄, H₂O/acetone, 0°C 85%

Friedel-Crafts Alkylation of Cyclohexene Derivatives

An alternative approach involves Friedel-Crafts alkylation of cyclohexene-carboxylic acid with hexyl chloride in the presence of AlCl₃. Subsequent carboxylation at the 6-position is achieved via Kolbe-Schmitt reaction with CO₂ under high pressure.

Reaction Mechanism :
$$
\text{Cyclohexene-CO₂H} + \text{Hexyl-Cl} \xrightarrow{\text{AlCl}3} \text{4-Hexylcyclohexene-CO₂H} \xrightarrow{\text{CO}2, \Delta} \text{6-Carboxy-4-hexylcyclohexene-CO₂H}
$$

Neutralization to Form the Potassium Salt

The dicarboxylic acid is converted to its potassium salt through stoichiometric neutralization with potassium hydroxide (KOH). Industrial protocols emphasize solvent selection and temperature control to maximize purity.

Laboratory-Scale Procedure

  • Acid Dissolution : 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (1 mol) is dissolved in ethanol (500 mL) at 50°C.
  • Neutralization : Aqueous KOH (2 mol, 45% w/v) is added dropwise over 1h, maintaining pH 7–8.
  • Crystallization : The mixture is cooled to 4°C, inducing precipitation of the potassium salt.
  • Purification : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Yield : 92–95% (purity >98% by HPLC)

Industrial-Scale Production

Large batches use continuous flow reactors to enhance mixing and heat transfer:

  • Solvent : Isopropanol-water azeotrope (80:20 v/v)
  • Temperature : 65°C
  • Residence Time : 30 minutes
  • Throughput : 500 kg/day

Characterization and Quality Control

This compound is validated using spectroscopic and chromatographic methods:

Spectroscopic Data

  • IR (KBr) : 2940 cm⁻¹ (C-H stretch), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (COO⁻ asym), 1400 cm⁻¹ (COO⁻ sym).
  • ¹H NMR (D₂O) : δ 5.6 (m, 2H, CH=CH), 2.3 (t, 4H, CH₂COO⁻), 1.2–1.6 (m, 23H, alkyl).
  • LC-MS : m/z 373.2 [M-K]⁻.

Purity Standards

Parameter Specification
Assay (HPLC) ≥98.5%
Heavy Metals <10 ppm
Loss on Drying ≤0.5%
pH (5% soln) 6.5–7.5

Challenges and Optimization Strategies

Regioselectivity in Cyclohexene Functionalization

Early methods suffered from poor regiocontrol during carboxylation, yielding mixtures of 5- and 6-carboxy isomers. This was resolved using directed ortho-metalation with LDA to selectively deprotonate the 6-position before quenching with CO₂.

Solvent Recovery in Industrial Processes

Ethanol recycling reduces costs:

  • Distillation : 95% ethanol recovered at 78°C.
  • Carbon Filtration : Removes trace organics (<0.01% residue).

Chemical Reactions Analysis

Types of Reactions

Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectroscopic and Analytical Characteristics

Potassium’s presence in carboxylates influences spectroscopic profiles. For example:

  • Alkali metal analysis : Potassium’s distinct RGB spectral signatures (via CCD-based techniques) enable differentiation from Li, Na, Rb, or Cs analogs .
  • Thermal behavior : Potassium additives in pyrolysis studies alter decomposition pathways (e.g., favoring cyclopentene derivatives in levoglucosan pyrolysis) .

Table 2: Analytical Properties

Property Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate Sodium/Rubidium Analogs Reference
Solubility in polar solvents High (due to K⁺) Moderate (Na⁺) / Low (Rb⁺)
Thermal stability Likely lower decomposition temperature vs. Na analogs Higher stability in Na derivatives
Spectral identification Detectable via K-specific RGB channel separation Requires alternative methods
Functional and Industrial Relevance
  • Pharmaceutical intermediates : Etherification strategies (as in baicalein derivatives) align with drug design frameworks, though potassium’s role here may enhance bioavailability .

Biological Activity

Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C21H35KO4
Molar Mass 390.6 g/mol
CAS Number 68630-89-7
IUPAC Name potassium;8-(6-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity positions it as a candidate for developing treatments for inflammatory diseases.

The biological mechanisms through which this compound exerts its effects are still under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways. For instance, it may modulate the activity of cyclooxygenase enzymes, which play a critical role in inflammation and pain signaling .

Study on Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

Investigation into Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of this compound. It was found to reduce levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in vitro, suggesting a mechanism for its anti-inflammatory effects. These findings support further exploration of the compound's therapeutic potential in conditions like rheumatoid arthritis and other inflammatory disorders .

Synthesis and Industrial Applications

The synthesis of this compound involves several chemical reactions, including carboxylation of cyclohexene derivatives. Typical conditions include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the reaction. In industrial settings, optimized methods are employed to enhance yield and purity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate, and how is purity validated?

  • Methodology : Synthesis typically involves cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the cyclohexene backbone, followed by carboxylation and potassium salt formation . Purification is achieved via reverse-phase HPLC or column chromatography. Purity is validated using NMR (¹H/¹³C) for structural confirmation and mass spectrometry (ESI-MS) for molecular weight verification. Quantitative analysis employs HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodology :

  • Spectroscopy : ¹H NMR (500 MHz, D₂O) identifies proton environments (e.g., cyclohexene protons at δ 5.8–6.2 ppm). IR confirms carboxylic acid (1700–1750 cm⁻¹) and cyclohexene C=C (1650 cm⁻¹) functionalities .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines atomic coordinates and bond angles. For example, C-O bond lengths typically range from 1.20–1.25 Å, and cyclohexene ring puckering is analyzed via Cremer-Pople parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodology : Use a factorial design (e.g., Box-Behnken) to test variables: pH (5.5–6.0), temperature (60–80°C), and catalyst concentration. Monitor reaction progress via in-situ FTIR or LC-MS. Kinetic studies identify rate-limiting steps (e.g., carboxylation), and Arrhenius plots determine optimal temperature . Post-reaction, optimize workup by adjusting solvent polarity (e.g., ethanol/water mixtures) to precipitate the potassium salt efficiently.

Q. What strategies address discrepancies in crystallographic data between experimental and computational models?

  • Methodology :

  • Refine SHELXL parameters (e.g., displacement ellipsoids, hydrogen bonding networks) to reconcile experimental data with density functional theory (DFT)-predicted geometries .
  • Validate hydrogen-bonding interactions using Hirshfeld surface analysis. For example, O-H···O interactions in the carboxylate group should align with DFT-calculated bond lengths (1.8–2.2 Å) .
  • Cross-check with spectroscopic data (e.g., NOESY for spatial proximity of hexyl and carboxylate groups) .

Q. How do researchers resolve contradictions between computational predictions and experimental reactivity data?

  • Methodology :

  • Perform in silico docking (e.g., AutoDock Vina) to predict binding affinities with biological targets, then validate via enzyme inhibition assays (IC₅₀ measurements).
  • Use kinetic isotope effects (KIE) to probe reaction mechanisms. For example, deuterium labeling at the cyclohexene C-2 position can distinguish radical vs. ionic pathways .
  • Apply multivariate statistical analysis (e.g., PCA) to correlate electronic properties (Hammett σ values) with experimental reaction rates .

Q. What ethical frameworks guide the handling of conflicting data in publications?

  • Methodology :

  • Adhere to COPE guidelines: disclose all raw data (e.g., crystallographic .cif files, NMR spectra) in supplementary materials to enable independent validation .
  • Use statistical tests (e.g., Grubbs’ test for outliers) to assess data validity. For contradictory results, transparently report limitations (e.g., "Crystallographic disorder in the hexyl chain may affect bond angle accuracy") .

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